molecular formula C12H15N7O5 B120505 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide CAS No. 154094-88-9

3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide

Cat. No. B120505
M. Wt: 337.29 g/mol
InChI Key: QKWIUUWNGGRAKM-UHFFFAOYSA-N
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Description

3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide, also known as PR-350, is a chemical compound that has been widely studied for its potential use in cancer treatment. This compound is a member of the nitroimidazole family of compounds, which have been shown to possess anti-tumor and anti-bacterial properties.

Mechanism Of Action

The exact mechanism of action of 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide is not fully understood. However, it is believed that the compound works by targeting the hypoxic regions of tumors, which are areas of low oxygen concentration. 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide is activated in these regions, leading to the formation of reactive oxygen species (ROS) that can cause DNA damage and cell death in cancer cells.

Biochemical And Physiological Effects

3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit tumor cell migration and invasion. In vivo studies have shown that 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide can effectively shrink tumors in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide is its selectivity for cancer cells. This makes it a promising candidate for the development of new cancer therapies, as it may be able to target cancer cells without harming normal cells. However, there are also some limitations to the use of 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide in lab experiments. For example, the compound is highly reactive and can be difficult to handle in the lab.

Future Directions

There are several potential future directions for research on 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide. One area of interest is the development of new cancer therapies based on 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide. Another area of interest is the study of the compound's mechanism of action, in order to better understand how it targets and kills cancer cells. Additionally, there is interest in exploring the potential use of 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide in combination with other cancer treatments, such as chemotherapy or radiation therapy.

Synthesis Methods

3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide can be synthesized through a multi-step process that involves the reaction of 2-nitroimidazole with ethyl acrylate, followed by the reaction with 3-bromopropylamine. This intermediate is then reacted with 2-nitroimidazole to form 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide.

Scientific Research Applications

3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide has been extensively studied for its potential use in cancer treatment. Several studies have shown that 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide can selectively target and kill cancer cells, while leaving normal cells unharmed. This makes it a promising candidate for the development of new cancer therapies.

properties

CAS RN

154094-88-9

Product Name

3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide

Molecular Formula

C12H15N7O5

Molecular Weight

337.29 g/mol

IUPAC Name

3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide

InChI

InChI=1S/C12H15N7O5/c20-10(2-7-17-9-5-15-12(17)19(23)24)13-3-1-6-16-8-4-14-11(16)18(21)22/h4-5,8-9H,1-3,6-7H2,(H,13,20)

InChI Key

QKWIUUWNGGRAKM-UHFFFAOYSA-N

SMILES

C1=CN(C(=N1)[N+](=O)[O-])CCCNC(=O)CCN2C=CN=C2[N+](=O)[O-]

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CCCNC(=O)CCN2C=CN=C2[N+](=O)[O-]

synonyms

N-[2-nitro-3-[3-(2-nitroimidazol-1-yl)propyl]-2H-imidazol-1-yl]propana mide

Origin of Product

United States

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